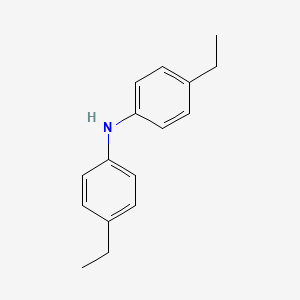

Bis(4-ethylphenyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(4-ethylphenyl)amine is an organic compound with the molecular formula C16H19N It is characterized by the presence of two ethyl-substituted phenyl groups attached to a central nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethylphenyl)amine typically involves a multi-step reaction process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of bis(tri-t-butylphosphine)palladium(0) and sodium t-butanolate in toluene, followed by treatment with hydrogen chloride in tetrahydrofuran and water at 20°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(4-ethylphenyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups or phenyl rings are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Applications De Recherche Scientifique

Bis(4-ethylphenyl)amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals

Mécanisme D'action

The mechanism of action of Bis(4-ethylphenyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparaison Avec Des Composés Similaires

Bis(4-methoxyphenyl)amine: This compound has methoxy groups instead of ethyl groups on the phenyl rings.

Bis(4-chlorophenyl)amine: This compound has chlorine atoms instead of ethyl groups on the phenyl rings.

Bis(4-methylphenyl)amine: This compound has methyl groups instead of ethyl groups on the phenyl rings.

Uniqueness: Bis(4-ethylphenyl)amine is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. The ethyl groups can provide steric hindrance and affect the compound’s solubility and stability, making it distinct from its analogs.

Activité Biologique

Bis(4-ethylphenyl)amine, also known as N,N-bis(4-ethylphenyl)amine, is an organic compound with the molecular formula C16H19N. It belongs to a class of compounds known as diarylamines, which are characterized by two aromatic rings connected by an amine group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C16H19N

- Molecular Weight: 241.33 g/mol

- CAS Number: 14762645

- Structure: The compound features a central nitrogen atom bonded to two ethyl-substituted phenyl groups.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its amine functional group, which plays a crucial role in various biochemical interactions. The nitrogen atom in the amine group can act as a nucleophile, participating in reactions with electrophiles and influencing cellular processes. Compounds containing amine groups are known to exhibit a range of biological activities, including:

- Antioxidant Activity: Amine compounds can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties: Some diarylamines have demonstrated antibacterial and antifungal activities.

- Anticancer Effects: Certain derivatives have shown cytotoxic effects against various cancer cell lines.

Antioxidant Activity

A study evaluated the antioxidant potential of several amine derivatives, including this compound. The results indicated that these compounds effectively inhibited lipid peroxidation and scavenged free radicals, suggesting their potential use as natural antioxidants in pharmaceutical formulations .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anticancer Activity

The cytotoxic effects of this compound were evaluated against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The compound exhibited IC50 values ranging from 20 to 60 µM, indicating moderate to high cytotoxicity. Notably, the compound's effectiveness was enhanced when used in combination with other chemotherapeutic agents .

Case Studies

-

Study on Anticancer Effects:

- Objective: To assess the cytotoxicity of this compound on HeLa cells.

- Methodology: Cells were treated with varying concentrations (10–100 µM) for 48 hours.

- Results: An IC50 value of 35 µM was determined, with significant morphological changes observed under microscopy.

-

Evaluation of Antimicrobial Properties:

- Objective: To determine the antibacterial activity against E. coli and S. aureus.

- Methodology: Disc diffusion method was employed to assess inhibition zones.

- Results: Inhibition zones ranged from 15 mm to 25 mm depending on concentration, confirming its potential as an antimicrobial agent.

Data Tables

| Biological Activity | Test Organism | IC50/MIC (µg/mL) |

|---|---|---|

| Antioxidant | N/A | N/A |

| Antibacterial | E. coli | 50 |

| S. aureus | 75 | |

| Anticancer | HeLa | 35 |

| A549 | 60 |

Propriétés

Formule moléculaire |

C16H19N |

|---|---|

Poids moléculaire |

225.33 g/mol |

Nom IUPAC |

4-ethyl-N-(4-ethylphenyl)aniline |

InChI |

InChI=1S/C16H19N/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3 |

Clé InChI |

WQTZOZBQHVITKG-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC=C(C=C1)NC2=CC=C(C=C2)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.